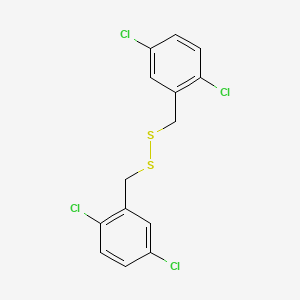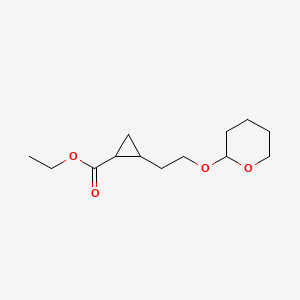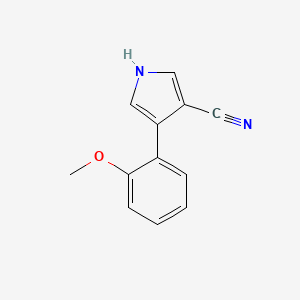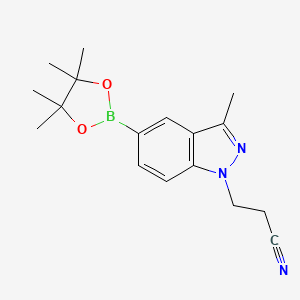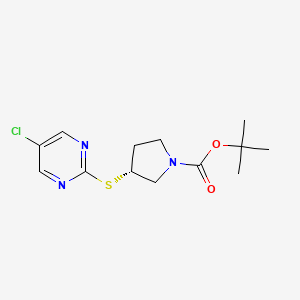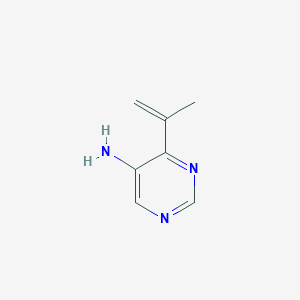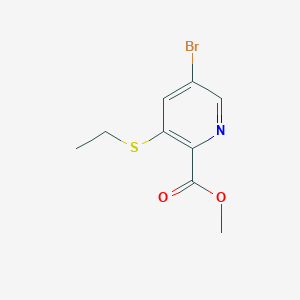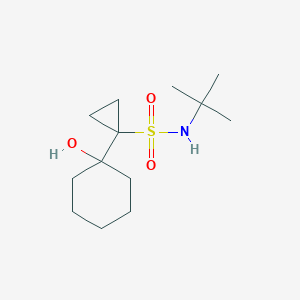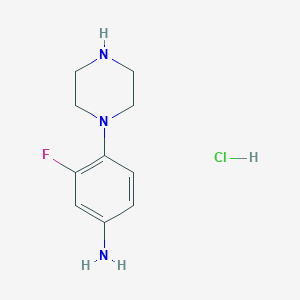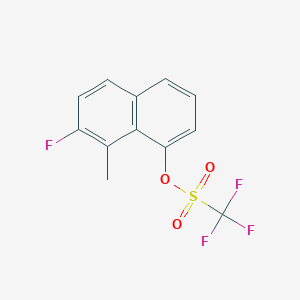
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O3S and a molecular weight of 308.25 g/mol . It is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-fluoro-8-methylnaphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced equipment and technology helps in optimizing the reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the naphthalene compound .
Applications De Recherche Scientifique
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to be a good leaving group, which facilitates various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-8-methylnaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
8-Methylnaphthalen-1-yl trifluoromethanesulfonate: Similar structure but without the fluorine atom, affecting its reactivity and applications.
Uniqueness
The presence of both the fluorine atom and the trifluoromethanesulfonate group in 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate makes it unique. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .
Propriétés
Formule moléculaire |
C12H8F4O3S |
|---|---|
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
(7-fluoro-8-methylnaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8F4O3S/c1-7-9(13)6-5-8-3-2-4-10(11(7)8)19-20(17,18)12(14,15)16/h2-6H,1H3 |
Clé InChI |
BUCHWOXXIRQTIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


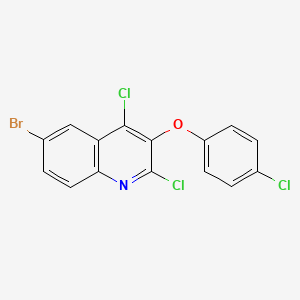
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
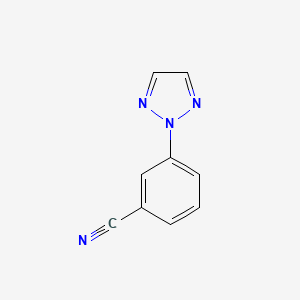
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
